molecular formula C17H18N5O+ B152167 8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium CAS No. 136494-18-3

8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium

Cat. No. B152167
M. Wt: 308.36 g/mol
InChI Key: YNDWWDPGVRDZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium, also known as AZIDE-IMPY, is a fluorescent dye that has been widely used in scientific research applications. It is a small molecule that has a high affinity for nucleic acids and has been used to study DNA and RNA interactions. AZIDE-IMPY has also been used in the development of biosensors and in the detection of nucleic acids in biological samples.

Mechanism Of Action

8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium binds to nucleic acids through intercalation, which is the process by which a molecule inserts itself between the base pairs of DNA or RNA. This allows 8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium to fluoresce, which can be detected and measured. The fluorescence of 8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium is highly sensitive to changes in the local environment, which makes it useful for studying nucleic acid interactions.

Biochemical And Physiological Effects

8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium has no known biochemical or physiological effects. It is a small molecule that is not known to interact with any biological systems in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of 8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium is its high affinity for nucleic acids, which makes it useful for studying DNA and RNA interactions. Additionally, 8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium is a fluorescent dye, which allows for easy detection and measurement. However, one limitation of 8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium is that it is toxic and must be handled with care. Additionally, 8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium is not suitable for use in vivo, as it is not known to interact with any biological systems.

Future Directions

There are several future directions for the use of 8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium in scientific research. One potential application is in the development of biosensors for the detection of nucleic acids in biological samples. Another potential application is in the development of imaging agents for cancer diagnosis and treatment. Additionally, 8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium could be used in the development of new drugs that target nucleic acids. Further research is needed to explore these potential applications and to develop new methods for using 8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium in scientific research.

Synthesis Methods

8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium can be synthesized using a two-step process. The first step involves the synthesis of 8-(4-bromomethylphenyl)-1,2,3-trimethylimidazo[1,2-a]pyridinium iodide. This is achieved by reacting 4-bromomethylphenyl with 1,2,3-trimethylimidazo[1,2-a]pyridine in the presence of iodine. The resulting product is then reacted with sodium azide to yield 8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium.

Scientific Research Applications

8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium has been widely used in scientific research applications. It has been used to study DNA and RNA interactions, as it has a high affinity for nucleic acids. 8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium has also been used in the development of biosensors, as it can be used to detect nucleic acids in biological samples. Additionally, 8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium has been used in the development of imaging agents for cancer diagnosis and treatment.

properties

CAS RN

136494-18-3

Product Name

8-((4-Azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium

Molecular Formula

C17H18N5O+

Molecular Weight

308.36 g/mol

IUPAC Name

8-[(4-azidophenyl)methoxy]-1,2,3-trimethylimidazo[1,2-a]pyridin-1-ium

InChI

InChI=1S/C17H18N5O/c1-12-13(2)22-10-4-5-16(17(22)21(12)3)23-11-14-6-8-15(9-7-14)19-20-18/h4-10H,11H2,1-3H3/q+1

InChI Key

YNDWWDPGVRDZIQ-UHFFFAOYSA-N

SMILES

CC1=C([N+](=C2N1C=CC=C2OCC3=CC=C(C=C3)N=[N+]=[N-])C)C

Canonical SMILES

CC1=C([N+](=C2N1C=CC=C2OCC3=CC=C(C=C3)N=[N+]=[N-])C)C

Other CAS RN

136494-18-3

synonyms

8-((4-azidophenyl)methoxy)-1,2,3-trimethylimidazo(1,2-a)pyridinium
8-((4-azidophenyl)methoxy)-1-tritiomethyl-2,3-dimethylimidazo(1,2-a)pyridinium iodide
mDAZIP

Origin of Product

United States

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